molecular formula C36H43NO6 B149409 5-Hexadecanoylaminofluorescein CAS No. 73024-80-3

5-Hexadecanoylaminofluorescein

Cat. No.: B149409
CAS No.: 73024-80-3
M. Wt: 585.7 g/mol
InChI Key: QWSRVJGBAIRGMP-UHFFFAOYSA-N
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Description

5-Hexadecanoylaminofluorescein is a fluorescent dye that belongs to the class of organic compounds known as xanthenes. These compounds are characterized by a xanthene moiety, which consists of two benzene rings joined by a pyran ring. This compound is particularly noted for its lipophilic and pH-sensitive properties, making it useful in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexadecanoylaminofluorescein typically involves the reaction of fluorescein with hexadecanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amino group of fluorescein and the acyl chloride group of hexadecanoyl chloride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5-Hexadecanoylaminofluorescein undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

5-Hexadecanoylaminofluorescein has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hexadecanoylaminofluorescein involves its ability to bind to membranes with its fluorophore at the aqueous interface and the alkyl tail protruding into the lipid interior. This binding allows the compound to act as a fluorescent probe, emitting green fluorescence when excited by light at a specific wavelength. The fluorescence intensity can be used to monitor various biological and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hexadecanoylaminofluorescein is unique due to its long alkyl chain, which enhances its lipophilicity and allows it to integrate into lipid membranes more effectively. This property makes it particularly useful for studying membrane dynamics and interactions .

Properties

IUPAC Name

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H43NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-34(40)37-25-16-19-29-28(22-25)35(41)43-36(29)30-20-17-26(38)23-32(30)42-33-24-27(39)18-21-31(33)36/h16-24,38-39H,2-15H2,1H3,(H,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSRVJGBAIRGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H43NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60993787
Record name N-(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)hexadecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73024-80-3
Record name N-(3′,6′-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)hexadecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73024-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Hexadecanoyl)aminofluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073024803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)hexadecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-Hexadecanoylaminofluorescein (HAF) interact with cells, and what are the downstream effects observed?

A1: this compound (HAF) is a pH-sensitive fluorophore commonly used to monitor pH changes in biological systems. While initially thought to primarily stain the extracellular surface of cells, research has revealed that HAF can accumulate intracellularly, particularly in mitochondria [, , ]. This intracellular accumulation allows researchers to monitor pH dynamics within specific cellular compartments, such as observing the intracellular acidification upon glutamate stimulation in catfish horizontal cells [].

Q2: Beyond retinal studies, how else has HAF been utilized in research?

A3: this compound has also shown promise in drug delivery research. One study demonstrated the potential of lysozyme-dextran nanogels (LDNG) as drug carriers, utilizing HAF as a mock drug []. HAF's fluorescent properties allowed researchers to track the uptake and intracellular release of HAF from LDNG in human umbilical vein endothelial cells (HUVEC) and phorbol 12-myristate 13-acetate (PMA)-stimulated THP-1 cells, demonstrating the potential of LDNG for targeted drug delivery [].

Q3: Are there any concerns regarding the stability or compatibility of HAF in different experimental settings?

A5: The provided research highlights the importance of optimizing HAF staining conditions for accurate experimental outcomes. One study observed that HAF staining conditions significantly impacted its localization, with some protocols leading to intracellular accumulation rather than exclusive membrane association []. This emphasizes the need for careful optimization and validation of staining protocols depending on the specific experimental goals and cell types being studied.

Q4: What analytical techniques are used to study and characterize HAF in biological samples?

A6: The research papers predominantly utilized fluorescence microscopy and confocal microscopy to visualize and analyze HAF distribution and fluorescence intensity changes in response to experimental conditions [, , , ]. These techniques leverage HAF's pH-sensitive fluorescence properties, allowing researchers to monitor pH dynamics in real-time within cellular compartments. Further, flow cytometry was also employed to quantify cellular uptake of HAF-loaded nanogels [].

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